molecular formula C15H19NO4 B3332196 dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate CAS No. 87813-05-6

dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate

Cat. No.: B3332196
CAS No.: 87813-05-6
M. Wt: 277.31 g/mol
InChI Key: JSRVVUSBZJFOJO-CHWSQXEVSA-N
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Description

Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and dimethyl ester groups. The stereochemistry of the compound, indicated by the (3S,4S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-pyrrolidine-3,4-dicarboxylic acid.

    Esterification: The carboxylic acid groups are esterified using methanol and an acid catalyst to form the dimethyl ester.

    Benzylation: The pyrrolidine nitrogen is then benzylated using benzyl bromide in the presence of a base like sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide and sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The stereochemistry of the compound is critical in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate: The enantiomer of the compound with different stereochemistry.

    Dimethyl (3S,4S)-1-phenylpyrrolidine-3,4-dicarboxylate: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential pharmacological applications make it a valuable compound in research and industry.

Properties

IUPAC Name

dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRVVUSBZJFOJO-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007801
Record name Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87813-05-6
Record name Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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